molecular formula C20H17FN2O B11185874 3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11185874
M. Wt: 320.4 g/mol
InChI Key: CQDFXOHAJPYCSZ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and functional group modifications. For instance, the use of propylphosphonic anhydride (T3P®) as a coupling agent has been reported to facilitate the synthesis of hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of isocyanide reagents in the synthesis of benzodiazepine analogues has been described as an improved and scalable method . This approach allows for the preparation of imidazobenzodiazepine intermediates under mild conditions, leading to the desired product in satisfactory yields.

Chemical Reactions Analysis

Types of Reactions: 3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anxiolytic and sedative agent. Its unique structure also makes it a valuable intermediate for the synthesis of other pharmacologically active compounds . Additionally, the compound’s interactions with various biological targets are of interest in the field of neuropharmacology.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets and pathways involved in this mechanism are crucial for understanding its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepine derivatives such as midazolam, alprazolam, and diazepam. These compounds share a similar core structure but differ in their substituents and pharmacological profiles .

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 2-fluorophenyl group and the methyl substitution at the 11-position contribute to its unique activity profile and potential therapeutic applications.

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

9-(2-fluorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H17FN2O/c1-12-20-18(23-17-9-5-4-8-16(17)22-12)10-13(11-19(20)24)14-6-2-3-7-15(14)21/h2-9,13,22H,10-11H2,1H3

InChI Key

CQDFXOHAJPYCSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CC=C4F

Origin of Product

United States

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